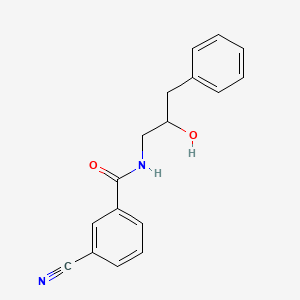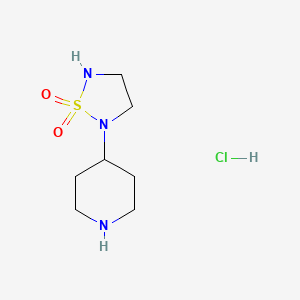
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a significant class of amide compounds . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR .Chemical Reactions Analysis
Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . This reaction is incompatible with most functionalized molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be determined using various analytical methods. For example, the empirical formula, molecular weight, and other properties can be determined .Scientific Research Applications
Selective Hydrogenation Catalysts
A study highlights the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride as a highly active catalyst for the selective hydrogenation of phenol derivatives under mild conditions. This catalyst promoted the selective formation of cyclohexanone, demonstrating its potential in chemical manufacturing processes (Wang et al., 2011).
Colorimetric Sensing of Fluoride Anions
Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their ability to undergo a drastic color transition in response to fluoride anions, showcasing their application in naked-eye detection of fluoride in solutions. This indicates their potential utility in environmental monitoring and analytical chemistry (Younes et al., 2020).
Polybenzoxazine Materials
Another application involves the use of phloretic acid, a renewable building block, for enhancing the reactivity of molecules towards benzoxazine ring formation. This research offers a sustainable alternative to phenol, enabling the creation of bio-based materials with potential applications in coatings, adhesives, and composites (Trejo-Machin et al., 2017).
Synthesis of Hydroxyureas and Carbamoyl Amidoximes
The reactivity of carbamoyl azides and carbamoyl cyanides with hydroxylamine has been explored, leading to the synthesis of N-hydroxyureas and carbamoyl amidoxime derivatives. This research has implications for the development of novel compounds with potential biological activity or as precursors for heterocyclic structures (Paz et al., 2010).
Catalysis and Polymer Chemistry
A study on phenolic compounds from Scorzonera judaica roots identified new phenolic compounds with potential applications in natural product chemistry and pharmacology. This research contributes to the understanding of the chemical diversity and potential bioactivity of plant-derived compounds (Bader et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-11-14-7-4-8-15(9-14)17(21)19-12-16(20)10-13-5-2-1-3-6-13/h1-9,16,20H,10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUZTNZETLRQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2678232.png)







![2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2678242.png)
![2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide](/img/structure/B2678249.png)
![2-[Amino(4-pyridinyl)methylene]malononitrile](/img/structure/B2678250.png)
![2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2678252.png)
![Ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2678253.png)
![4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide](/img/structure/B2678254.png)